molecular formula C10H21N B15239398 2-Methyl-3-(2-methylpropyl)piperidine

2-Methyl-3-(2-methylpropyl)piperidine

Cat. No.: B15239398
M. Wt: 155.28 g/mol
InChI Key: HZPKFUWGNLDKMZ-UHFFFAOYSA-N
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Description

2-Methyl-3-(2-methylpropyl)piperidine is a piperidine derivative characterized by a methyl group at the 2-position and a 2-methylpropyl (isobutyl) group at the 3-position of the piperidine ring. This compound belongs to a broader class of substituted piperidines, which are widely studied for their pharmacological and biochemical properties. Piperidine derivatives often exhibit modulatory effects on neuronal receptors (e.g., nicotinic acetylcholine receptors, opioid receptors) or fungicidal activity, depending on substituent patterns .

Properties

Molecular Formula

C10H21N

Molecular Weight

155.28 g/mol

IUPAC Name

2-methyl-3-(2-methylpropyl)piperidine

InChI

InChI=1S/C10H21N/c1-8(2)7-10-5-4-6-11-9(10)3/h8-11H,4-7H2,1-3H3

InChI Key

HZPKFUWGNLDKMZ-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCCN1)CC(C)C

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3-(2-methylpropyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of fully saturated piperidine derivatives.

    Substitution: Formation of N-alkylated piperidine derivatives.

Scientific Research Applications

2-Methyl-3-(2-methylpropyl)piperidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-3-(2-methylpropyl)piperidine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Analogues in Neuronal Nicotinic Acetylcholine Receptor (nAChR) Modulation

Piperidine derivatives with substituents on the nitrogen atom and aromatic ester groups have been explored for their effects on nAChRs. Key findings include:

  • KAB-18: Contains a phenylpropyl group on the piperidine nitrogen, resulting in moderate potency (IC₅₀ = 10.2 μM) but significant non-nAChR-related actions (≥90%) .
  • COB-3: Replaces the phenylpropyl group with a smaller alkyl substituent, leading to a 14-fold increase in potency and elimination of non-nAChR effects .
  • PPB-6 and PPB-9 : Feature small alkyl groups (isopropyl or ethyl) on the piperidine nitrogen combined with bulky benzoyl groups. These compounds demonstrate enhanced potency without off-target effects, highlighting the synergy between small N-alkyl groups and large aromatic esters .

However, its lack of aromatic ester moieties distinguishes it from COB-3 and PPB-6/9, which rely on biphenyl or benzyl groups for enhanced activity .

Table 1: Key nAChR Modulators and Substituent Effects
Compound Piperidine Substituents IC₅₀ (μM) Non-nAChR Actions
KAB-18 N-Phenylpropyl 10.2 ≥90%
COB-3 N-Small alkyl, biphenyl ester 0.73 None
PPB-6 N-Isopropyl, benzyl-succinimide N/A Low
Target Compound 2-Methyl-3-(2-methylpropyl) Data pending Theoretical low

Opioid Receptor Antagonists: JDTic Analogues

Piperidine derivatives with 2-methylpropyl groups have been optimized for κ-opioid receptor antagonism:

  • Compound 8e: Features a 2-methylpropyl group and methyl substitution on the piperidine ring, achieving subnanomolar potency (Kₑ = 0.03 nM) with high κ-receptor selectivity .
  • Compound 8a : Similar structure with a 2-methylbutyl group, showing comparable potency (Kₑ = 0.03 nM) .

The absence of polar functional groups, however, may limit receptor affinity .

Fungicidal Piperidine Derivatives: Fenpropidine

Fenpropidine (1-{3-[4-(1,1-dimethylethyl)phenyl]-2-methylpropyl}piperidine) is a fungicide with structural similarities to the target compound:

  • Substituents : A bulky 4-tert-butylphenyl group at the 3-position and a methylpropyl chain .
  • Activity : Effective against powdery mildew due to lipophilic substituents enhancing membrane penetration .

Comparison with Target Compound : The target compound’s simpler 2-methylpropyl group may reduce fungicidal efficacy compared to Fenpropidine’s tert-butylphenyl moiety. However, its smaller substituents could improve solubility for pharmacological applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Methyl-3-(2-methylpropyl)piperidine, and what reaction conditions optimize yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution on a pre-functionalized piperidine ring. For example, introducing the 2-methylpropyl group at the 3-position of 2-methylpiperidine using alkyl halides (e.g., 2-methylpropyl bromide) under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Purification via fractional distillation or column chromatography is recommended due to potential byproducts .
  • Key Considerations : Monitor reaction progress using TLC or GC-MS. Optimize stoichiometry to minimize side reactions like over-alkylation.

Q. How can researchers characterize the structural purity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : Analyze 1H^1H and 13C^{13}C spectra to confirm substituent positions and rule out stereoisomers.
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Compare retention times and fragmentation patterns with standards (e.g., piperidine derivatives in pyrolysis studies) .
  • Elemental Analysis : Validate molecular formula consistency.

Q. What safety precautions are critical when handling this compound, given limited toxicity data?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in a fume hood due to potential volatile byproducts (e.g., toxic fumes during combustion) .
  • Emergency Protocols : In case of skin contact, wash with soap/water; for eye exposure, rinse with water for ≥15 minutes .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of this compound derivatives?

  • Methodological Answer :

  • Chiral Catalysts : Employ asymmetric catalysis (e.g., palladium with chiral ligands) to induce enantioselectivity during alkylation.
  • Chromatographic Resolution : Use chiral stationary phases (e.g., amylose-based columns) to separate diastereomers, as seen in related piperidine hydrochloride derivatives .
  • Computational Modeling : Predict steric effects using DFT calculations to optimize reaction pathways .

Q. What strategies address contradictions in reported bioactivity data for this compound analogs?

  • Methodological Answer :

  • Dose-Response Studies : Re-evaluate activity across a broader concentration range (e.g., 0.1–100 µM) to identify non-linear effects.
  • Target Validation : Use CRISPR knockouts or siRNA to confirm specificity in biological assays (e.g., fungicidal activity linked to sterol biosynthesis inhibition, as in fenpropidin analogs) .
  • Meta-Analysis : Compare data across studies using standardized metrics (e.g., IC₅₀ values) to isolate experimental variables.

Q. How can computational methods predict the environmental persistence of this compound?

  • Methodological Answer :

  • QSAR Modeling : Estimate biodegradation half-lives using quantitative structure-activity relationship models (e.g., EPI Suite).
  • Molecular Dynamics Simulations : Assess soil mobility by calculating log KowK_{ow} (octanol-water partition coefficient) and adsorption coefficients .
  • Metabolite Tracking : Use LC-HRMS to identify degradation products in simulated environmental matrices.

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